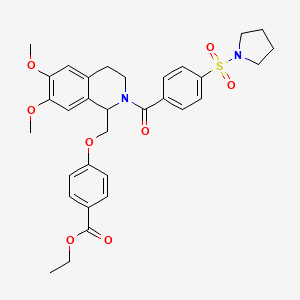
Ethyl 4-((6,7-dimethoxy-2-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound with a molecular formula of C32H36N2O8S and a molecular weight of 608.702 Da . This compound is notable for its intricate structure, which includes a tetrahydroisoquinoline core, a pyrrolidine sulfonyl group, and a benzoate ester. Compounds containing the tetrahydroisoquinoline core are known for their significant biological activity and are of great interest in medicinal chemistry .
Preparation Methods
The synthesis of ETHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves multiple steps. One of the key starting materials is {4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl}methylamine. This compound is synthesized through the reduction of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile using lithium aluminum hydride in tetrahydrofuran (THF) . The resulting amine is then reacted with diethyl oxalate in chloroform under reflux conditions to form the oxamide ethyl ester .
Chemical Reactions Analysis
ETHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus oxychloride for cyclization reactions and methylamine for the formation of N-methylcarboxamide derivatives . The major products formed from these reactions are derivatives of tetrahydroisoquinoline with various substituents in different positions of the heterocyclic ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, derivatives of tetrahydroisoquinoline are known for their antispasmodic, sympathomimetic, anticonvulsant, anticoagulant, antibacterial, antitumor, and anti-arrhythmic activities . The presence of the pyrrolidine sulfonyl group enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery . Additionally, the compound’s unique structure allows for the exploration of various biological pathways and molecular targets, making it a versatile tool in both chemistry and biology research .
Mechanism of Action
The mechanism of action of ETHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various receptors and enzymes, modulating their activity and leading to a range of biological effects . The pyrrolidine sulfonyl group further enhances its binding affinity and specificity towards these targets, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
ETHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can be compared with other tetrahydroisoquinoline derivatives, such as ethyl 6,7-dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate . Other similar compounds include various derivatives of tetrahydroisoquinoline with different substituents, each exhibiting distinct biological activities .
Properties
Molecular Formula |
C32H36N2O8S |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C32H36N2O8S/c1-4-41-32(36)23-7-11-25(12-8-23)42-21-28-27-20-30(40-3)29(39-2)19-24(27)15-18-34(28)31(35)22-9-13-26(14-10-22)43(37,38)33-16-5-6-17-33/h7-14,19-20,28H,4-6,15-18,21H2,1-3H3 |
InChI Key |
XLCCJLUKKSNCSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















